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molecular formula C7H5Cl2NO3 B8523245 1,3-Dichloro-4-methoxy-2-nitrobenzene

1,3-Dichloro-4-methoxy-2-nitrobenzene

Cat. No. B8523245
M. Wt: 222.02 g/mol
InChI Key: NOHBAFVNPWPORE-UHFFFAOYSA-N
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Patent
US04366160

Procedure details

A solution of 62.4 g of 2,4-dichloro-3-nitroanisole in 750 ml of ethanol is treated with 19 g of Raney-nickel and hydrogenated for 8 hours. The obtained solution is filtered and evaporated in vacuo. The residue is taken up in methylene chloride and the solution is washed with a dilute sodium carbonate solution. After drying the organic phase over sodium sulfate and evaporating in vacuo, there is obtained 2,6-dichloro-3-methoxyaniline of boiling point 84° (0.1 Torr).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13]>C(O)C.[Ni]>[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][CH:5]=[C:6]([Cl:11])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)OC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
19 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
the solution is washed with a dilute sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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